The synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate typically involves several key steps:
The molecular structure of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate features:
The InChI representation is:
This molecular arrangement allows for potential interactions with biological targets relevant to its pharmacological effects .
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate can participate in various chemical reactions:
These reactions illustrate the compound's versatility in synthetic organic chemistry.
The mechanism of action of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is closely related to its role as an impurity in trimetazidine dihydrochloride. Trimetazidine operates primarily by:
This mechanism underscores its therapeutic potential in cardiovascular applications.
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate has several scientific applications:
These applications highlight its significance in both research and industrial contexts.
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is defined by the systematic IUPAC name ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate and carries the CAS Registry Number 53531-01-4 [3] [4]. Its molecular formula is C17H26N2O5, corresponding to a molecular weight of 338.40 g/mol [1] [5]. The structure integrates three distinct moieties:
The canonical SMILES notation is CCOC(=O)N1CCN(Cc2ccc(OC)c(OC)c2OC)CC1, while its InChIKey (RPRSCQFIVQGRJO-UHFFFAOYSA-N) provides a unique stereochemistry-agnostic identifier [1] [5]. Advanced structural characterization includes predicted collision cross-section (CCS) values for adducts, with the [M+H]+ ion (m/z 339.19145) showing a CCS of 180.4 Ų [5].
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 53531-01-4 |
| Molecular Formula | C17H26N2O5 |
| Molecular Weight | 338.40 g/mol |
| SMILES | CCOC(=O)N1CCN(Cc2ccc(OC)c(OC)c2OC)CC1 |
| InChIKey | RPRSCQFIVQGRJO-UHFFFAOYSA-N |
| Systematic Name | ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate |
Table 2: Predicted Collision Cross Sections (CCS) for Adducts [5]
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 339.19145 | 180.4 |
| [M+Na]+ | 361.17339 | 185.9 |
| [M-H]- | 337.17689 | 183.7 |
| [M+NH4]+ | 356.21799 | 191.4 |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7